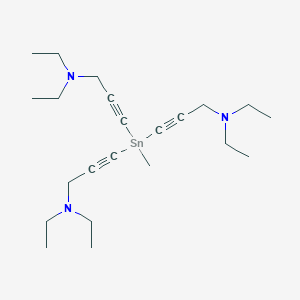
3,3',3''-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) is a complex organotin compound It is characterized by the presence of a central tin atom bonded to three N,N-diethylprop-2-yn-1-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) typically involves the reaction of methylstannane with N,N-diethylprop-2-yn-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The N,N-diethylprop-2-yn-1-amine groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Scientific Research Applications
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can modulate the activity of enzymes and other proteins. The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine: This compound is used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions.
Tris(2-aminoethyl)amine:
Uniqueness
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) is unique due to its central tin atom and the presence of three N,N-diethylprop-2-yn-1-amine groups. This structure imparts distinct chemical properties, making it suitable for specific applications in catalysis and materials science that similar compounds may not be able to achieve.
Properties
CAS No. |
70760-46-2 |
|---|---|
Molecular Formula |
C22H39N3Sn |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
3-[bis[3-(diethylamino)prop-1-ynyl]-methylstannyl]-N,N-diethylprop-2-yn-1-amine |
InChI |
InChI=1S/3C7H12N.CH3.Sn/c3*1-4-7-8(5-2)6-3;;/h3*5-7H2,2-3H3;1H3; |
InChI Key |
VCNNDGNAAPJKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#C[Sn](C)(C#CCN(CC)CC)C#CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















